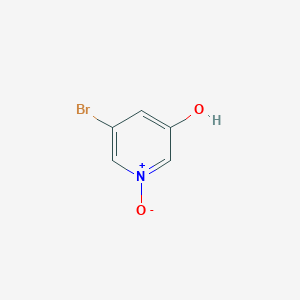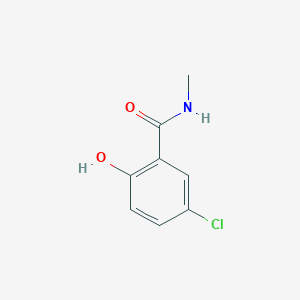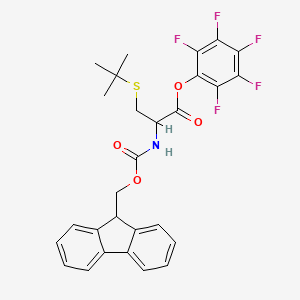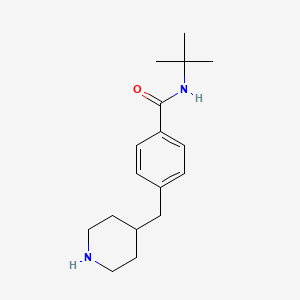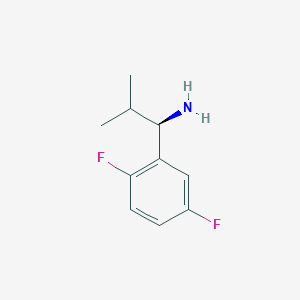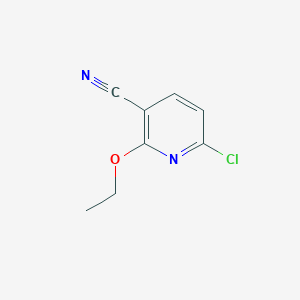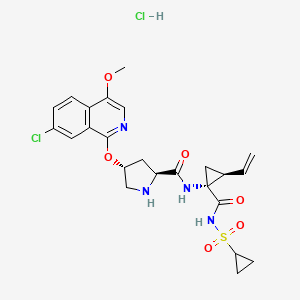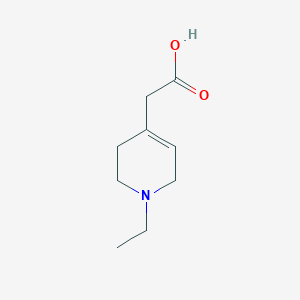
2-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with an ethyl group and an acetic acid moiety. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-ethyl-3,6-dihydro-2H-pyridine.
Alkylation: The pyridine ring is alkylated using ethyl bromide in the presence of a base such as sodium hydride.
Acetic Acid Introduction: The resulting intermediate is then reacted with bromoacetic acid under basic conditions to introduce the acetic acid moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to piperidine derivatives.
Substitution: Introduction of various functional groups, leading to diverse derivatives.
Scientific Research Applications
2-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-acetic acid: Similar structure but with different substitution patterns.
Piperidine derivatives: Reduced form of pyridine with similar applications.
Indole-3-acetic acid: A plant hormone with a different core structure but similar functional groups.
Uniqueness
2-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with an acetic acid moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)acetic acid |
InChI |
InChI=1S/C9H15NO2/c1-2-10-5-3-8(4-6-10)7-9(11)12/h3H,2,4-7H2,1H3,(H,11,12) |
InChI Key |
WASPNZLUPGMVCT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(=CC1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Naphthalen-1-yl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B13980691.png)
![6-amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13980693.png)
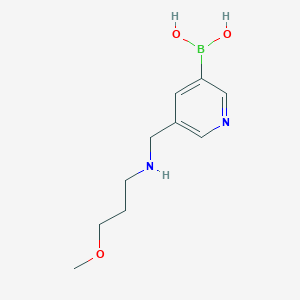

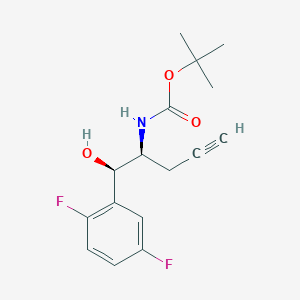
![(S)-3-benzyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B13980716.png)
